

Analytical Control Strategy: 1-(1-Butoxyethoxy)butane

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Compound of Interest

Compound Name: 1-(1-Butoxyethoxy)butane

CAS No.: 871-22-7

Cat. No.: B008412

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Technical Monograph & Assay Methodology

Executive Summary & Chemical Identity

This technical guide details the purity analysis and assay methodology for **1-(1-Butoxyethoxy)butane**, systematically known as Acetaldehyde Dibutyl Acetal (or 1,1-Dibutoxyethane).

CRITICAL DATA INTEGRITY NOTE: The request referenced CAS 87-25-2. This CAS number corresponds to Ethyl Anthranilate, a distinct chemical entity (flavoring agent). The chemical structure for **1-(1-Butoxyethoxy)butane** corresponds to CAS 105-57-7. This guide focuses strictly on the chemical structure provided (the acetal), as the analytical challenges for acetals (acid sensitivity) differ vastly from anthranilates.

Molecular Profile

- Systematic Name: 1,1-Dibutoxyethane
- Target CAS: 105-57-7

- Molecular Formula:
- Molecular Weight: 174.28 g/mol
- Boiling Point: 186 °C
- Flash Point: ~58 °C
- Critical Attribute: Acid Lability. As an acetal, this molecule is stable in basic and neutral media but hydrolyzes rapidly in the presence of water and trace acids to form Acetaldehyde and n-Butanol.

Chemical Stability & Degradation Pathway

Understanding the degradation mechanism is prerequisite to method development. Acetals act as "masked" aldehydes. In the presence of moisture and hydronium ions (

), the acetal linkage breaks.

Hydrolysis Mechanism (Visualization)

The following diagram illustrates the reversibility of the reaction, highlighting why moisture control and pH neutrality are critical during sample preparation.

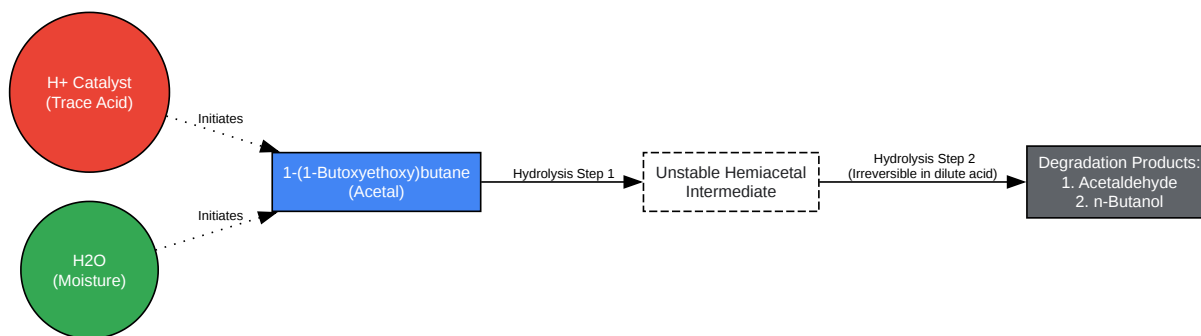


Figure 1: Acid-Catalyzed Hydrolysis Pathway of Dibutyl Acetal

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Primary Assay Method: Gas Chromatography (GC-FID)

Due to the molecule's volatility and lack of a strong UV chromophore, HPLC-UV is unsuitable. GC-FID is the gold standard for assay and purity profiling.

Method Design Philosophy

- Inlet Deactivation: Standard glass liners can have active silanol sites (acidic) that induce on-column hydrolysis, leading to artificially high acetaldehyde peaks and low assay values. Use deactivated (silanized) liners.
- Solvent Selection: Avoid protic solvents (methanol/water) which can shift the acetal equilibrium. Use Cyclohexane or Toluene dried over molecular sieves.
- Internal Standard: n-Decane or Dodecane (chemically inert, distinct retention time).

Instrument Conditions (Standardized Protocol)

Parameter	Setting / Specification
Detector	Flame Ionization Detector (FID) @ 250°C
Column	DB-5 or ZB-5 (5% Phenyl-arylene / 95% Dimethylpolysiloxane) Dimensions: 30m x 0.32mm ID x 1.0µm film
Carrier Gas	Helium or Hydrogen (Constant Flow: 1.5 mL/min)
Inlet	Split Mode (Split Ratio 50:1) @ 220°C Liner: Ultra-Inert, Deactivated Split Liner with Glass Wool
Oven Program	1. Hold 50°C for 2 min 2. Ramp 10°C/min to 200°C 3. Hold 5 min (Post-run bake out)
Injection Vol	1.0 µL

Sample Preparation Protocol

- Diluent Prep: Prepare Toluene containing 1000 ppm Triethylamine (TEA). Note: TEA acts as a scavenger to neutralize any trace acidity in the solvent or glassware.
- Stock Solution: Weigh accurately 50 mg of **1-(1-Butoxyethoxy)butane** into a 50 mL volumetric flask.
- Internal Standard: Add 20 mg n-Decane.
- Dissolution: Dilute to volume with the TEA-doped Toluene.
- Vialing: Transfer to amber GC vials with PTFE-lined caps (minimize headspace to prevent volatile loss).

Impurity Profiling & Identification

While FID provides quantification, structural confirmation requires orthogonal methods.

GC-MS (Identification)

- Purpose: Confirm the elution of the parent peak and identify unknown impurities.
- Characteristic Ions (EI Source, 70eV):
 - m/z 101:
(Loss of one butoxy group).
 - m/z 57: Butyl cation (dominant fragment).
 - m/z 174: Molecular ion (often very weak or absent in acetals).

Impurity Limits (Specification Guidelines)

Based on synthesis routes (reaction of acetaldehyde + n-butanol), the following impurities must be monitored:

Impurity	Origin	Detection Method	Typical Limit (Area %)
n-Butanol	Unreacted starting material	GC-FID	< 0.5%
Acetaldehyde	Hydrolysis product / Unreacted	GC-FID	< 0.1%
Water	Contaminant	Karl Fischer (Coulometric)	< 0.1%

Method Validation Framework (ICH Q2)

To ensure the method is fit for purpose in a regulated environment (GLP/GMP), validation must follow ICH Q2(R2) guidelines.

Validation Workflow

The following diagram outlines the logical flow for validating the GC assay.

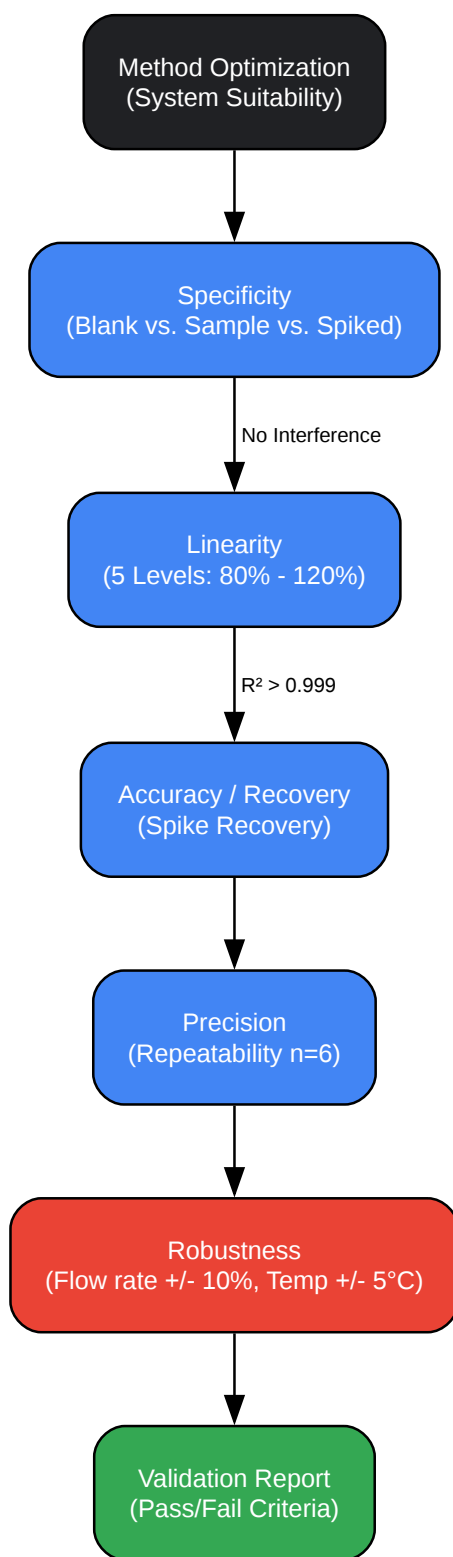


Figure 2: ICH Q2(R2) Validation Sequence

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Critical Validation Criteria

- System Suitability: Tailing factor < 1.5; Theoretical plates > 5000.
- Linearity:
over 80-120% of target concentration.
- Precision (RSD): Injection repeatability
; Intermediate precision
.
- LOD/LOQ: Determine via Signal-to-Noise (3:1 for LOD, 10:1 for LOQ) specifically for the Acetaldehyde impurity, as it is the toxicological risk.

References

- International Council for Harmonisation (ICH). (2023).[1] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [\[Link\]](#)
- National Institute of Standards and Technology (NIST). (2023). Acetaldehyde dibutyl acetal Mass Spectrum. NIST Chemistry WebBook, SRD 69. [\[Link\]](#)
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- [2. youtube.com \[youtube.com\]](https://www.youtube.com)
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